molecular formula C12H18N2O B1274615 2-Morpholin-4-yl-2-phenylethylamine CAS No. 31466-44-1

2-Morpholin-4-yl-2-phenylethylamine

Cat. No.: B1274615
CAS No.: 31466-44-1
M. Wt: 206.28 g/mol
InChI Key: WSNSRJWLIVDXDI-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-2-phenylethylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is a white to yellow solid used primarily for research and development purposes. This compound features a morpholine ring attached to a phenylethylamine backbone, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-phenylethylamine typically involves the reaction of morpholine with 2-phenylethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and reduces the risk of contamination. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2-phenylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholin-4-yl-2-phenylethylamine is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2-phenylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-2-phenylethan-1-amine
  • 2-Morpholin-4-yl-2-phenylethylamine hydrochloride
  • This compound sulfate

Uniqueness

This compound stands out due to its specific combination of a morpholine ring and a phenylethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain studies .

Properties

IUPAC Name

2-morpholin-4-yl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNSRJWLIVDXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390161
Record name 2-Morpholin-4-yl-2-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-44-1
Record name 2-Morpholin-4-yl-2-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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